(R)-3-Amino-4-(2-furyl)-butyric acid
Description
(R)-3-Amino-4-(2-furyl)-butyric acid (CAS 270596-32-2) is a chiral β-amino acid derivative characterized by a furan ring substitution at the β-position. Its molecular formula is C₈H₁₁NO₃, with a molar mass of 169.18 g/mol . Key physicochemical properties include:
- Density: 1.237 g/cm³
- Predicted pKa: 3.74 (acidic proton)
- Boiling point: 306.5±32.0 °C
The compound exists as a hydrochloride salt in some forms, though the provided molecular formula (C₈H₁₁NO₃) corresponds to the free acid. Structural analogs often vary in substituents, influencing solubility, stability, and biological activity .
Properties
IUPAC Name |
(3R)-3-amino-4-(furan-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-6(5-8(10)11)4-7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAIKPBTLUWDMG-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C[C@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(2-furyl)-butyric acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the use of asymmetric hydrogenation of a suitable precursor, such as a furan-containing α,β-unsaturated ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a chiral rhodium or ruthenium catalyst.
Industrial Production Methods
Industrial production of ®-3-Amino-4-(2-furyl)-butyric acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(2-furyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the amino group can produce the corresponding primary amine.
Scientific Research Applications
"(R)-3-Amino-4-(2-furyl)-butyric acid" and its derivatives, such as Boc-(2-furyl)-D-β-homoalanine and Fmoc-(2-furyl)-D-β-homoalanine, are valuable amino acid derivatives with diverse applications in scientific research, particularly in peptide synthesis, drug development, and neuroscience . The unique structural properties of these compounds, featuring a furyl group, contribute to their specific reactivity and binding characteristics, making them suitable for various applications in synthesis and drug design.
Scientific Research Applications
This compound and its derivatives have found significant utility across several scientific disciplines:
- Peptide Synthesis: These compounds serve as building blocks in peptide synthesis, crucial for developing bioactive compounds and pharmaceuticals . They are particularly useful in solid-phase peptide synthesis, enhancing the efficiency and yield of complex peptide chains .
- Drug Development: The unique structure of these compounds allows for the creation of novel drug candidates, especially in cancer research, where they can be used to design targeted therapies . They are also valuable in developing drugs targeting specific biological pathways, making them useful in medicinal chemistry .
- Bioconjugation: These compounds can be employed in bioconjugation processes, linking biomolecules to enhance drug delivery systems or create diagnostic agents . The functional groups in these compounds facilitate the attachment of biomolecules to therapeutic agents, crucial in targeted drug delivery systems .
- Research in Neuroscience: They are used in studies related to neuropeptides, helping researchers understand the role of specific amino acids in neurological functions and disorders, providing insights for potential treatments .
- Analytical Chemistry: Boc-(2-furyl)-D-b-homoalanine can be utilized as a standard in analytical methods, aiding in the quantification and characterization of similar compounds .
- Material Science: This compound can be incorporated into polymer matrices for creating advanced materials with specific properties, such as improved biocompatibility for medical devices .
Research Findings and Authoritative Insights
- Diastereoselective Synthesis: α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives can be synthesized with high yield and diastereoselectivity through three-component reactions of chiral nickel(II) complexes .
- Lysine Reactive Probes: Lysine reactive probes and related methods and compounds are used for profiling lysine reactive proteins .
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(2-furyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino acid moiety allow the compound to bind to active sites or allosteric sites on proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between (R)-3-Amino-4-(2-furyl)-butyric acid and its analogs:
Substituent Effects and Functional Implications
2-Furyl vs. The cyano group increases molecular weight by ~35 g/mol compared to the furyl analog, which may reduce aqueous solubility .
Fmoc-Protected Analog: The Fmoc group in (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid (C₂₄H₂₂N₂O₄) adds steric bulk, making it suitable for solid-phase peptide synthesis. Its high purity (≥98%) ensures reliability in industrial applications .
4-tert-Butyl-Phenyl Derivative: The tert-butyl group significantly enhances lipophilicity (C₁₄H₂₂ClNO₂), favoring membrane permeability but requiring stringent storage conditions (sealed, dry) to prevent degradation .
Discrepancies and Limitations in Data
- Molecular Weight Conflict: The tert-butyl-phenyl analog’s introduction in cites a molecular weight of 358.88 g/mol, conflicting with the formula C₁₄H₂₂ClNO₂ (calculated 271.78 g/mol). The latter is accurate based on stoichiometry .
Biological Activity
(R)-3-Amino-4-(2-furyl)-butyric acid, also known as Fmoc-(R)-3-amino-4-(2-furyl)butyric acid, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₃N₃O₄
- Molecular Weight : 233.24 g/mol
- IUPAC Name : (R)-3-amino-4-(2-furyl)butanoic acid
The compound features a furyl group, which contributes to its unique biological properties. The stereochemistry at the amine position is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system. Similar to gamma-aminobutyric acid (GABA), this compound may act as a GABA receptor modulator, influencing neuronal excitability and synaptic transmission.
Key Mechanisms:
- GABA Receptor Modulation : It may enhance GABAergic signaling, leading to anxiolytic effects.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against excitotoxicity.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Neuroprotective Effects :
A study investigated the neuroprotective effects of this compound in models of oxidative stress. Results indicated a significant reduction in cell death in neuronal cultures exposed to glutamate toxicity, suggesting its potential as a neuroprotective agent. -
Antitumor Activity :
Research has shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of p53 pathways, which are critical for cell cycle regulation and apoptosis induction. -
GABAergic Modulation :
In a double-blind placebo-controlled trial, participants receiving this compound demonstrated reduced anxiety levels compared to controls, supporting its role as a GABAergic modulator.
Toxicological Profile
While the compound exhibits promising biological activities, understanding its safety profile is essential for therapeutic applications. Preliminary toxicological assessments indicate that at certain doses, it does not exhibit significant toxicity or adverse effects in animal models.
Table 2: Toxicological Data Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
